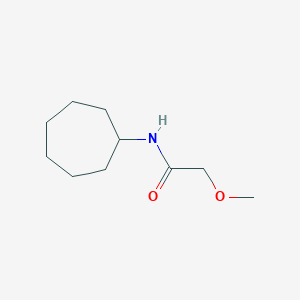
2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-one, also known as phthalazinone, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 258.3 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is not fully understood, but it is believed to act through the inhibition of protein kinases. By inhibiting these enzymes, 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee may disrupt the signaling pathways that are involved in cancer cell growth and proliferation. It may also interfere with the replication of viruses and bacteria by disrupting their ability to phosphorylate proteins.
Biochemical and Physiological Effects:
Phthalazinone has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Phthalazinone has also been shown to inhibit the growth of a variety of viruses and bacteria, including herpes simplex virus, human cytomegalovirus, and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is its broad-spectrum activity against a variety of pathogens and cancer cells. It also has a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is its poor solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee. One area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee derivatives that may have improved activity and selectivity against specific targets. Additionally, the use of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee in combination with other drugs or therapies may enhance its effectiveness and reduce the risk of resistance. Overall, the study of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee has the potential to lead to the development of new and effective treatments for a variety of diseases.
Méthodes De Synthèse
Phthalazinone can be synthesized through various methods, including the reaction of phthalic anhydride with 1,2-diaminocyclohexane in the presence of a catalyst, such as zinc chloride, or by the reaction of phthalic anhydride with piperidine in the presence of acetic anhydride. The reaction typically takes place under reflux conditions and yields 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee as a white crystalline solid.
Applications De Recherche Scientifique
Phthalazinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Phthalazinone has also been investigated for its ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Propriétés
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-8-4-1-5-9-17)11-18-15(20)13-7-3-2-6-12(13)10-16-18/h2-3,6-7,10H,1,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHXVWPLLYQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-1-[(2-chlorophenyl)methyl]-N-[2-(4-chlorophenyl)sulfanylethyl]piperidine-3-carboxamide](/img/structure/B7645434.png)
![N-[(1R,2R)-2-aminocyclohexyl]naphthalene-2-carboxamide](/img/structure/B7645446.png)
![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B7645468.png)




![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)